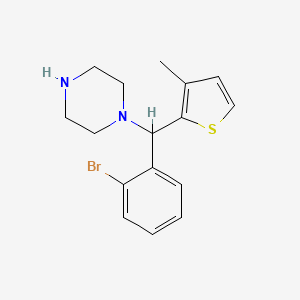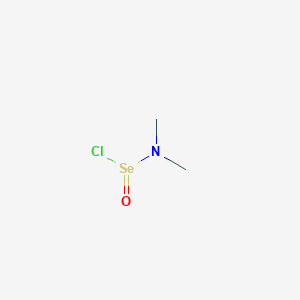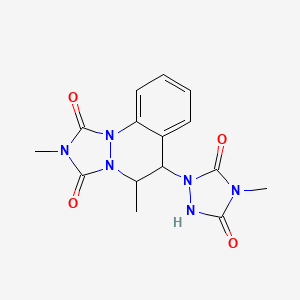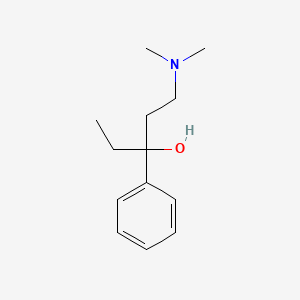
1-(4-Iodophenyl)sulfonylpyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Iodophenyl)sulfonylpyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a sulfonyl group and an iodophenyl group
準備方法
The synthesis of 1-(4-Iodophenyl)sulfonylpyrrolidin-3-ol typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or amino acids.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides in the presence of a base.
Iodination: The iodophenyl group is introduced through iodination reactions, typically using iodine or iodinating agents like N-iodosuccinimide (NIS).
Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing continuous flow techniques and automated synthesis platforms to enhance efficiency and reproducibility .
化学反応の分析
1-(4-Iodophenyl)sulfonylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), potentially converting the sulfonyl group to a thiol or sulfide.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions tailored to the desired transformation .
科学的研究の応用
1-(4-Iodophenyl)sulfonylpyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs, particularly in the development of inhibitors targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Biological Studies: The compound can serve as a probe in biological assays to study the interactions of sulfonyl-containing molecules with biological targets.
Industrial Applications: It may be used in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 1-(4-Iodophenyl)sulfonylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the iodophenyl group may enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target protein, leading to desired biological effects .
類似化合物との比較
1-(4-Iodophenyl)sulfonylpyrrolidin-3-ol can be compared with other sulfonyl-containing pyrrolidine derivatives, such as:
1-(4-Bromophenyl)sulfonylpyrrolidin-3-ol: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and binding properties.
1-(4-Chlorophenyl)sulfonylpyrrolidin-3-ol: Contains a chlorine atom, offering different electronic and steric effects compared to the iodine derivative.
1-(4-Fluorophenyl)sulfonylpyrrolidin-3-ol: The fluorine atom provides unique properties, such as increased metabolic stability and altered lipophilicity.
The uniqueness of this compound lies in the presence of the iodine atom, which can participate in specific interactions like halogen bonding, potentially enhancing its biological activity and selectivity .
特性
分子式 |
C10H12INO3S |
|---|---|
分子量 |
353.18 g/mol |
IUPAC名 |
1-(4-iodophenyl)sulfonylpyrrolidin-3-ol |
InChI |
InChI=1S/C10H12INO3S/c11-8-1-3-10(4-2-8)16(14,15)12-6-5-9(13)7-12/h1-4,9,13H,5-7H2 |
InChIキー |
QCKWBZLJUQZKAE-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1O)S(=O)(=O)C2=CC=C(C=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Dimethyl 3,3'-[hexa-2,4-diyne-1,6-diylbis(oxy)]bis(6-hydroxybenzoate)](/img/structure/B12813064.png)




![2-[1-(Dimethylamino)-3-(4-iodoanilino)-2-propenylidene]malononitrile](/img/structure/B12813082.png)
![N-[(4aR,6R,7R,8R,8aR)-8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B12813084.png)




